![molecular formula C18H20F3NO B3171098 4-[4-(Tert-pentyl)phenoxy]-2-(trifluoromethyl)-phenylamine CAS No. 946663-28-1](/img/structure/B3171098.png)

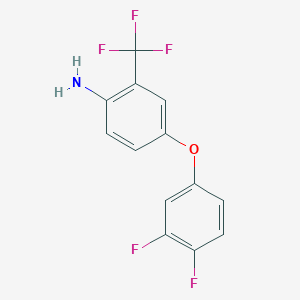

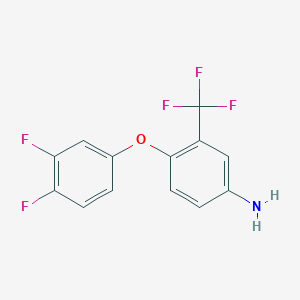

4-[4-(Tert-pentyl)phenoxy]-2-(trifluoromethyl)-phenylamine

Overview

Description

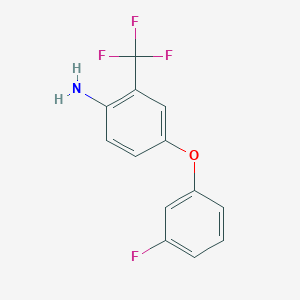

“4-[4-(Tert-pentyl)phenoxy]-2-(trifluoromethyl)-phenylamine” is a chemical compound with the molecular formula C18H20F3NO and a molecular weight of 323.35 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C18H20F3NO . The tert-pentyl group is also known as 2-methylbutan-2-yl .Scientific Research Applications

Extended Structures and Cation Selectivity

Research on C3-symmetric tris(3,5-dialkyl-2-hydroxyphenyl)methanes, which share a similar structural motif with the tert-pentyl and trifluoromethyl groups, has revealed their application in forming extended structures that mimic calix[n]arenes. These structures have been found to possess selectivity for potassium cations, highlighting their potential use in cation recognition and separation processes (Dinger & Scott, 2000).

Electrochemical Applications

Another study focusing on the electrochemistry of phenol and its derivatives in ionic liquids demonstrated that phenolates can undergo oxidation to form phenoxyl radicals. This property suggests applications in electrochemical sensors and organic synthesis, where the manipulation of electron-rich phenolates is crucial (Villagrán et al., 2006).

Magnetism in Rare-Earth Metal Compounds

Research on Schiff-base proligands and their metal compounds has unveiled applications in magnetism and single-molecule magnet behavior. Compounds similar to the query show weak ferromagnetic or antiferromagnetic interactions, suggesting their use in magnetic materials and molecular electronics (Yadav et al., 2015).

Dielectric Properties and Materials Science

Studies on polyetherimides derived from similar phenolic and fluorinated compounds have highlighted their low dielectric properties, making them suitable for applications in electronic materials where low dielectric constants are advantageous, such as in insulating layers and microelectronic devices (Chen et al., 2017).

Luminescent Materials

The synthesis and characterization of zinc complexes with Schiff and Mannich bases, bearing structural resemblance to the query compound, reveal their potential in developing luminescent materials. These complexes show promise for applications in organic light-emitting diodes (OLEDs) and photoluminescent sensors due to their unique light-emitting properties (Orio et al., 2010).

Safety and Hazards

properties

IUPAC Name |

4-[4-(2-methylbutan-2-yl)phenoxy]-2-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3NO/c1-4-17(2,3)12-5-7-13(8-6-12)23-14-9-10-16(22)15(11-14)18(19,20)21/h5-11H,4,22H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETOELZLHRQBCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B3171029.png)

![N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine](/img/structure/B3171052.png)

![4-[(4-Chloro-1-naphthyl)oxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171105.png)